

An In-depth Technical Guide to the Synthesis and Characterization of 2-Iodobenzohydrazide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Iodobenzohydrazide

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Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-iodobenzohydrazide**, a valuable intermediate in medicinal chemistry and drug development. This document details a reliable two-step synthetic pathway, starting from the readily available 2-iodobenzoic acid. Furthermore, it compiles the essential physicochemical and spectral data required for the unambiguous identification and quality control of the synthesized compound. Detailed experimental protocols, tabulated data, and a workflow visualization are presented to facilitate its practical application in a laboratory setting.

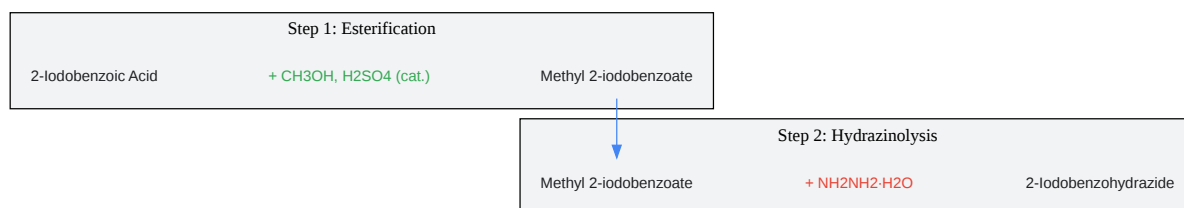
Introduction

2-Iodobenzohydrazide is an aromatic hydrazide that serves as a versatile building block in the synthesis of various heterocyclic compounds with potential biological activities. The presence of the iodo-substituent on the benzene ring offers a reactive handle for further functionalization through cross-coupling reactions, while the hydrazide moiety is a key pharmacophore in many antitubercular, anticonvulsant, and antidepressant agents. This guide outlines a straightforward and efficient method for the preparation of **2-iodobenzohydrazide** and provides a thorough characterization profile.

Synthesis of 2-Iodobenzohydrazide

The synthesis of **2-iodobenzohydrazide** is most effectively achieved through a two-step process commencing with the esterification of 2-iodobenzoic acid to its methyl ester, followed by hydrazinolysis.

Overall Reaction Scheme



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Caption: Two-step synthesis of **2-iodobenzohydrazide**.

Experimental Protocols

Step 1: Synthesis of Methyl 2-Iodobenzoate

- Materials:
 - 2-Iodobenzoic acid
 - Methanol (CH₃OH)
 - Concentrated Sulfuric Acid (H₂SO₄)
 - Diethyl ether
 - Saturated aqueous sodium bicarbonate solution
 - Brine

- Anhydrous sodium sulfate (Na_2SO_4)
- Procedure:
 - To a solution of 2-iodobenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.
 - Reflux the reaction mixture for 4-6 hours.
 - After cooling to room temperature, remove the excess methanol under reduced pressure.
 - Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-iodobenzoate.

Step 2: Synthesis of **2-Iodobenzohydrazide**

- Materials:
 - Methyl 2-iodobenzoate
 - Hydrazine hydrate ($\text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O}$)
 - Ethanol
- Procedure:
 - Dissolve methyl 2-iodobenzoate (1.0 eq) in ethanol.
 - Add an excess of hydrazine hydrate (3.0-5.0 eq) to the solution.
 - Reflux the reaction mixture for 6-8 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

- Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford **2-iodobenzohydrazide**.

Characterization of 2-Iodobenzohydrazide

Physicochemical Properties

Property	Value
CAS Number	31822-03-4[1][2][3][4]
Molecular Formula	C ₇ H ₇ IN ₂ O[1][2][3][5]
Molecular Weight	262.05 g/mol [1][2][3][5]
Appearance	White to off-white solid
Melting Point	144-145 °C[1]

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-iodobenzohydrazide** is expected to show distinct signals for the aromatic protons and the hydrazide protons. The aromatic protons will exhibit splitting patterns (doublets, triplets) characteristic of a 1,2-disubstituted benzene ring. The NH and NH₂ protons of the hydrazide group will appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

- Expected Chemical Shifts (δ, ppm):
 - Aromatic Protons: 7.0 - 8.0 ppm
 - -NH- Proton: ~9.5 ppm (broad singlet)
 - -NH₂ Protons: ~4.5 ppm (broad singlet)

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbonyl carbon of the hydrazide will appear significantly downfield.

- Expected Chemical Shifts (δ , ppm):
 - Carbonyl Carbon (C=O): ~165-170 ppm
 - Aromatic Carbons: 120 - 145 ppm
 - Iodo-substituted Aromatic Carbon (C-I): ~90-100 ppm

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in **2-iodobenzohydrazide**.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3300 - 3400	N-H stretching (asymmetric)	-NH ₂
3150 - 3250	N-H stretching (symmetric)	-NH ₂
3000 - 3100	C-H stretching	Aromatic
1640 - 1680	C=O stretching (Amide I)	Hydrazide
1580 - 1620	N-H bending	-NH ₂
1450 - 1600	C=C stretching	Aromatic
740 - 780	C-H out-of-plane bending	1,2-disubstituted Aromatic

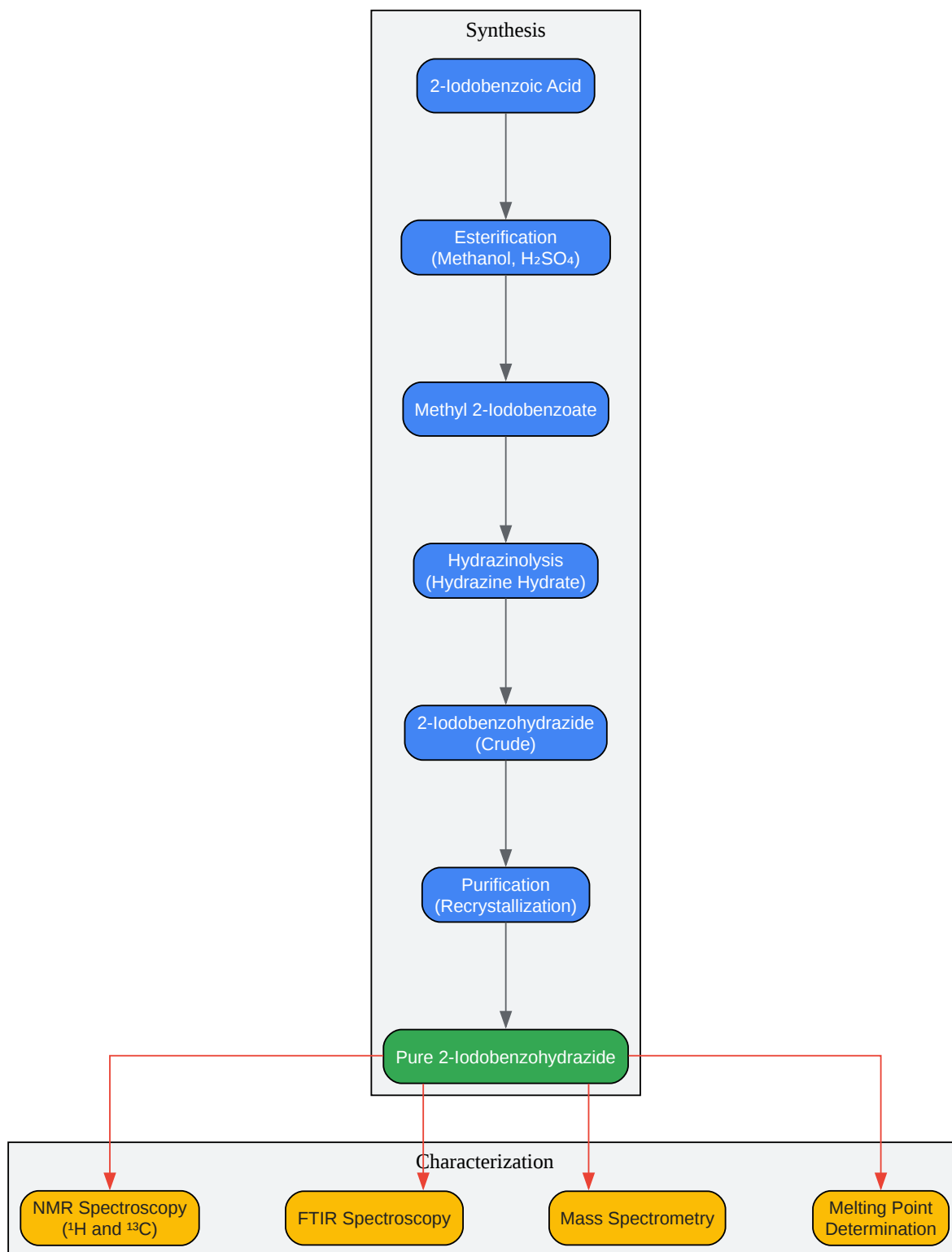
3.2.4. Mass Spectrometry

Mass spectrometry confirms the molecular weight of **2-iodobenzohydrazide**. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/z	Proposed Fragment
262	$[M]^+$ (Molecular Ion)
231	$[M - \text{NHNH}_2]^+$
203	$[M - \text{NHNH}_2 - \text{CO}]^+$
127	$[I]^+$
104	$[\text{C}_7\text{H}_4\text{O}]^+$
76	$[\text{C}_6\text{H}_4]^+$

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis and characterization of **2-iodobenzohydrazide**.



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Caption: Workflow for the synthesis and characterization of **2-Iodobenzohydrazide**.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and comprehensive characterization of **2-iodobenzohydrazide**. The outlined two-step synthetic route is robust and scalable, while the compiled physicochemical and spectroscopic data serve as a reliable reference for compound verification. This information is intended to support researchers and scientists in the efficient and accurate production and utilization of **2-iodobenzohydrazide** for further research and development endeavors in the pharmaceutical and chemical sciences.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Characterization of 2-Iodobenzohydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297923#2-iodobenzohydrazide-synthesis-and-characterization]

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